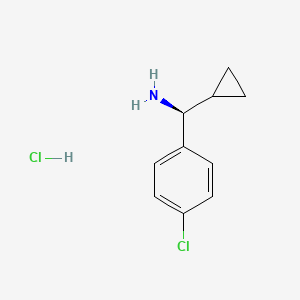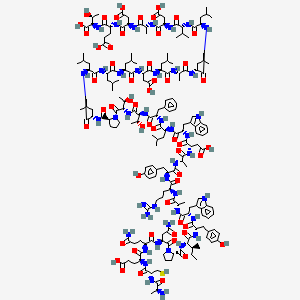![molecular formula C18H25NO3 B13920210 Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13920210.png)
Benzyl (2-hydroxyspiro[3.5]nonan-7-yl)(methyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both carbamate and spirocyclic moieties in its structure contributes to its distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a ketone or aldehyde, with a nucleophile like a Grignard reagent.
Introduction of the Carbamate Group: The carbamate functionality is introduced by reacting the spirocyclic intermediate with an isocyanate or a carbamoyl chloride under mild conditions.
Phenylmethyl Substitution:
Industrial Production Methods
Industrial production of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Phenylmethyl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of a spirocyclic ketone or aldehyde.
Reduction: Formation of a spirocyclic amine.
Substitution: Formation of various substituted spirocyclic carbamates.
Applications De Recherche Scientifique
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules due to its unique structure.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The spirocyclic structure may also contribute to its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate can be compared with other spirocyclic carbamates and related compounds:
tert-butyl N-(2-hydroxyspiro[3.5]nonan-7-yl)carbamate: Similar spirocyclic structure but with a tert-butyl group instead of a phenylmethyl group.
2-Methyl-2-propanyl (7-hydroxyspiro[3.5]non-2-yl)carbamate: Another spirocyclic carbamate with different substituents.
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Compounds with similar biological activity but different core structures.
Phenylmethyl N-(2-hydroxyspiro[3.5]non-7-yl)-N-methylcarbamate stands out due to its unique combination of a spirocyclic core and a phenylmethyl carbamate group, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C18H25NO3 |
|---|---|
Poids moléculaire |
303.4 g/mol |
Nom IUPAC |
benzyl N-(2-hydroxyspiro[3.5]nonan-7-yl)-N-methylcarbamate |
InChI |
InChI=1S/C18H25NO3/c1-19(17(21)22-13-14-5-3-2-4-6-14)15-7-9-18(10-8-15)11-16(20)12-18/h2-6,15-16,20H,7-13H2,1H3 |
Clé InChI |
MHCRXTKMFRDTHD-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCC2(CC1)CC(C2)O)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
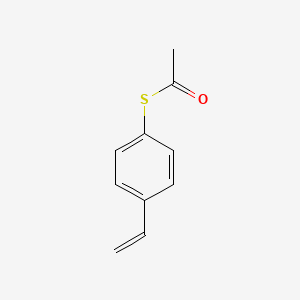
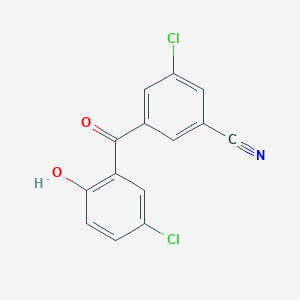

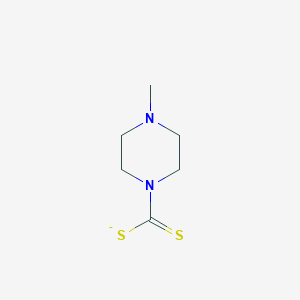
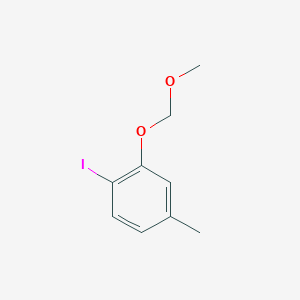

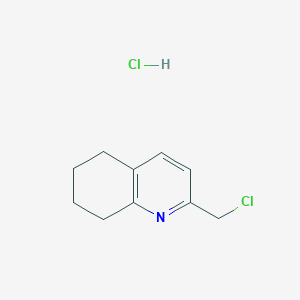
![[trans-4-Aminotetrahydrothiophen-3-YL]methanol](/img/structure/B13920171.png)
![(1S,2S,6R,8S)-4-[(1S)-1-chloro-2-(7-methylbenzofuran-3-yl)ethyl]-2,9,9-trimethyl-3,5-dioxa-4-bora-tricyclo[6.1.1.02,6]decane](/img/structure/B13920176.png)
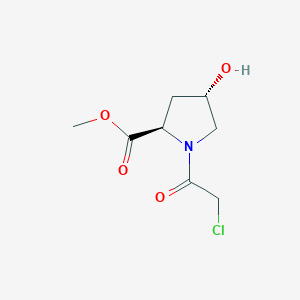
![1-(3,5-Diisopropyl-[1,1'-biphenyl]-4-yl)-2-phenyl-1H-imidazole](/img/structure/B13920186.png)
